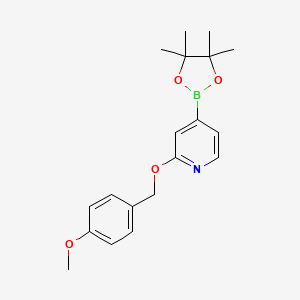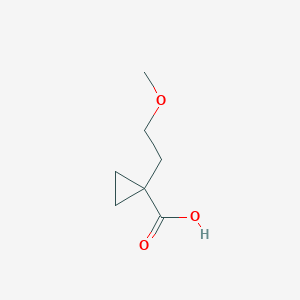
4-Chlor-2-(Trifluormethoxy)benzylbromid
Übersicht
Beschreibung
4-Chloro-2-(trifluoromethoxy)benzyl bromide is a chemical compound with the molecular formula CF3OC6H4CH2Br . It is a synthetic intermediate used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(trifluoromethoxy)benzyl bromide is represented by the InChI code1S/C8H5BrClF3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 . Chemical Reactions Analysis
4-Chloro-2-(trifluoromethoxy)benzyl bromide is known to participate in Friedel-Crafts polymerization reactions using aluminum chloride as a catalyst . It is also used in the synthesis of bioreductive drugs .Physical and Chemical Properties Analysis
4-Chloro-2-(trifluoromethoxy)benzyl bromide is a liquid at room temperature . It has a molecular weight of 289.48 , a refractive index of 1.48 , and a density of 1.594 g/mL at 25 °C . Its boiling point is 82-84 °C at 10 mmHg .Wissenschaftliche Forschungsanwendungen
Laborchemikalien
“4-Chlor-2-(Trifluormethoxy)benzylbromid” wird als Laborchemikalie verwendet . Es ist ein häufiges Reagenz, das aufgrund seiner Reaktivität und Stabilität in verschiedenen chemischen Reaktionen eingesetzt wird.
Herstellung von Substanzen
Diese Verbindung wird auch bei der Herstellung anderer Substanzen verwendet . Seine einzigartige Struktur und Eigenschaften machen es zu einem nützlichen Baustein bei der Synthese einer breiten Palette von chemischen Verbindungen.
Wissenschaftliche Forschung und Entwicklung
“this compound” wird in der wissenschaftlichen Forschung und Entwicklung eingesetzt . Forscher verwenden es, um seine Eigenschaften, Reaktionen und potenziellen Anwendungen zu untersuchen.
Synthese von Bioreduktiv-Arzneimitteln
Eine spezifische Anwendung von “this compound” ist die Synthese von Bioreduktiv-Arzneimitteln . Zum Beispiel kann es bei der Synthese des Bioreduktiv-Arzneimittels (6S)-2-Nitro-6- { [4- (Trifluormethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin (PA-824) verwendet werden .
Chromatographie und Massenspektrometrie
Diese Verbindung wird in der Chromatographie und Massenspektrometrie verwendet . Dies sind analytische Techniken, die verwendet werden, um Komponenten in einer Mischung zu trennen, zu identifizieren und zu quantifizieren.
Moderne Batteriescience und -technologie
“this compound” wird auch in der modernen Batteriescience und -technologie verwendet . Es kann bei der Entwicklung neuer Batterietechnologien oder bei der Untersuchung bestehender Technologien verwendet werden.
Safety and Hazards
4-Chloro-2-(trifluoromethoxy)benzyl bromide is classified as a skin corrosive and eye irritant . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical . In case of contact with skin or eyes, rinse immediately with plenty of water .
Wirkmechanismus
Target of Action
It is often used as a reagent in organic synthesis, suggesting that its targets could be a wide range of organic compounds .
Mode of Action
4-Chloro-2-(trifluoromethoxy)benzyl bromide is used in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to participate in the suzuki–miyaura coupling reaction, which is a key process in the synthesis of various organic compounds .
Pharmacokinetics
As a reagent used in organic synthesis, its bioavailability would depend on the specific conditions of the reaction and the nature of the other compounds present .
Result of Action
The molecular and cellular effects of 4-Chloro-2-(trifluoromethoxy)benzyl bromide’s action would depend on the specific context of its use. In the context of the Suzuki–Miyaura coupling reaction, it contributes to the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of 4-Chloro-2-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable temperature . Additionally, the compound should be stored at ambient temperature for optimal stability .
Eigenschaften
IUPAC Name |
1-(bromomethyl)-4-chloro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-5-1-2-6(10)3-7(5)14-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOCXUYPQIXDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)

![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)
